molecular formula C11H9ClN2O2 B6174885 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid CAS No. 2503203-97-0

1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6174885
CAS No.: 2503203-97-0
M. Wt: 236.65 g/mol
InChI Key: GEEQNQYUIICVSC-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with 4-chlorobenzoyl chloride in the presence of a base can yield the desired pyrazole derivative. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid
  • 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the chloro group in this compound makes it unique and can influence its reactivity and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid involves the reaction of benzylhydrazine with 4-chloroacetyl-1H-pyrazole-3-carboxylic acid followed by acid hydrolysis of the resulting intermediate.", "Starting Materials": [ "Benzylhydrazine", "4-chloroacetyl-1H-pyrazole-3-carboxylic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Benzylhydrazine is reacted with 4-chloroacetyl-1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide and ethyl acetate to form the intermediate 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid hydrazide.", "Step 2: The intermediate is then treated with hydrochloric acid to undergo acid hydrolysis, resulting in the formation of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid.", "Step 3: The product is then isolated and purified through recrystallization or column chromatography." ] }

CAS No.

2503203-97-0

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-benzyl-4-chloropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)

InChI Key

GEEQNQYUIICVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Cl

Purity

95

Origin of Product

United States

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